![molecular formula C22H17NO4 B2506099 N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922112-65-0](/img/structure/B2506099.png)
N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule that is likely to possess a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide moieties and benzo[d][1,3]dioxole groups have been studied for various biological activities, including as endothelin receptor antagonists and in antimicrobial evaluations .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors such as aromatic amines, carboxylic acids, or their derivatives like acid chlorides. For instance, N-(3-hydroxyphenyl)benzamide was synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, complex molecules with benzo[d][1,3]dioxole rings are often synthesized by condensation reactions, as seen in the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides .
Molecular Structure Analysis
The molecular structure of compounds with benzamide and benzo[d][1,3]dioxole groups is often characterized using X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was determined using X-ray diffraction, and its molecular geometry was optimized using DFT calculations . These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.
Chemical Reactions Analysis
The benzamide and benzo[d][1,3]dioxole moieties in such compounds can participate in various chemical reactions. The reactivity can be influenced by the presence of substituents on the aromatic rings, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack. The chemical reactivity of these compounds can be explored through computational studies, such as molecular electrostatic potential (MEP) surface maps, which help in predicting sites of chemical reactivity .
Physical and Chemical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, can be determined experimentally. For example, the melting point range of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was found to be between 164.9°C and 165.8°C . The chemical properties, including acidity, basicity, and solubility, can be inferred from the functional groups present in the molecule. The presence of amide groups typically results in increased hydrogen bonding potential, influencing solubility and boiling points.
Wissenschaftliche Forschungsanwendungen
PPARgamma Agonists and Antidiabetic Activity
A significant body of research focuses on N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, a category to which N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide belongs. These compounds, including variants like 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylphenyl)amino)propionic acid, have demonstrated antidiabetic activity in rodent models of type 2 diabetes. This is due to their ability to activate the peroxisome proliferator-activated receptor gamma (PPARgamma), which plays a critical role in regulating glucose and lipid metabolism. The modification of the N-2-benzoylphenyl moiety has been a focal point for enhancing PPARgamma agonist activity (Cobb et al., 1998).
Chemoselective N-benzoylation
Another research direction is the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. The study by Singh et al. (2017) discusses this process and its implications for the synthesis of compounds with potential biological activities (Singh, Lakhan, & Singh, 2017).
Synthesis and Biological Activity
In the realm of pharmaceutical chemistry, the synthesis of various derivatives of benzoyl-related compounds and their subsequent biological activities are being explored. For example, the study by Ighilahriz-Boubchir et al. (2017) investigates the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under environmentally friendly conditions and their antibacterial and antifungal activities. This study highlights the potential of these compounds in medical applications (Ighilahriz-Boubchir et al., 2017).
Polymer Chemistry
Research in polymer chemistry involves the synthesis of polyamic acids containing benzothiazole and benzoxazole groups, like PAA-BT and PAA-BO. These compounds exhibit electroactivity and can be used in enzyme-free hydrogen peroxide biosensors, offering a promising avenue for analytical applications in biotechnology and healthcare (Hua et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The development and discovery of novel anticancer medications remain extremely important due to various factors . Benzodioxole compounds, including “N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide”, show promising results in their anticancer activity and could be further explored in future research .
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-14-7-9-18(17(11-14)21(24)15-5-3-2-4-6-15)23-22(25)16-8-10-19-20(12-16)27-13-26-19/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLQTUBUOMDJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)
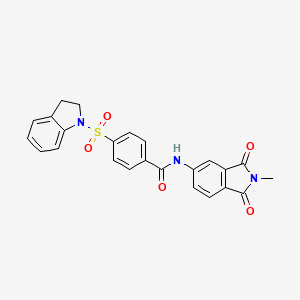
![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)
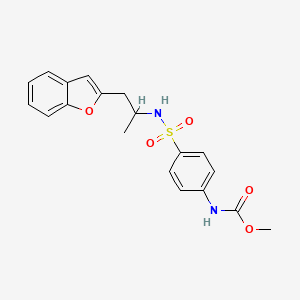
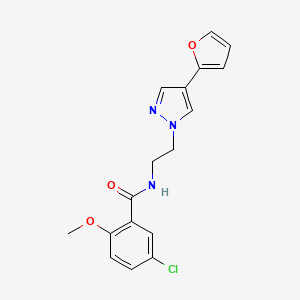
![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)
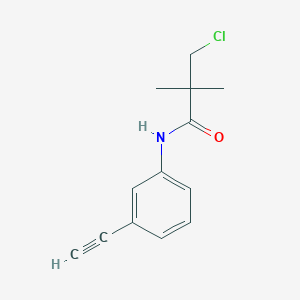
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)
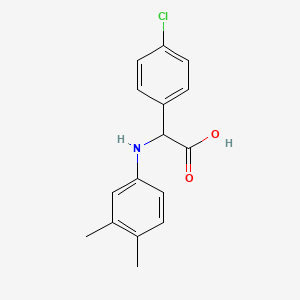
![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)